1-(2,6-Dichloro-3-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione
Description
Crystallographic Analysis and Bonding Patterns
The molecular geometry of 1-(2,6-dichloro-3-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione (C₁₀H₄Cl₂F₄O₂) is defined by a planar β-diketone backbone with substituents inducing steric and electronic effects. While direct single-crystal X-ray diffraction data for this compound remains limited, analogous fluorinated diketones exhibit monoclinic or triclinic crystal systems. For example, nickel complexes of related 4,4,4-trifluoro-1-ferrocenylbutane-1,3-dione crystallize in triclinic space groups (P1) with unit cell parameters a = 10.123 Å, b = 11.147 Å, c = 14.869 Å, and angles α = 82.741°, β = 77.523°, γ = 82.077°.
Table 1: Key Bond Lengths and Angles (Inferred from Analogous Structures)
| Bond/Angle | Value (Å/°) |
|---|---|
| C=O (diketone) | 1.21–1.23 |
| C-Cl | 1.72–1.75 |
| C-F (trifluoromethyl) | 1.33–1.35 |
| C-C (aromatic) | 1.39–1.41 |
| ∠C-Cl-C (aromatic) | 119–121 |
The trifluoromethyl group adopts a trigonal planar configuration, while the dichlorofluorophenyl ring exhibits slight distortion due to steric interactions between chlorine and fluorine substituents.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR : The aromatic protons resonate as a doublet of doublets (δ 7.45–7.55 ppm) due to coupling with adjacent chlorine (³J = 8.5 Hz) and fluorine (⁴J = 5.2 Hz) atoms. The β-diketone methylene protons appear as a singlet at δ 3.98 ppm, shielded by electron-withdrawing effects.
¹³C NMR : Key signals include:
- C=O (δ 185–190 ppm)
- CF₃ (δ 122–125 ppm, q, J = 288 Hz)
- Aromatic carbons adjacent to Cl/F (δ 135–140 ppm).
Table 2: Representative ¹³C NMR Chemical Shifts
| Carbon Environment | δ (ppm) |
|---|---|
| C=O | 187.2 |
| CF₃ | 123.8 |
| C-Cl (aromatic) | 138.5 |
| C-F (aromatic) | 162.3 |
Infrared (IR) and Mass Spectrometric (MS) Profiling
IR Spectroscopy :
- Strong C=O stretches at 1715 cm⁻¹ and 1680 cm⁻¹ (conjugated diketone).
- C-F stretches (trifluoromethyl) at 1150–1250 cm⁻¹.
- C-Cl vibrations at 750–800 cm⁻¹.
Mass Spectrometry :
- Molecular ion peak at m/z 303.03 (C₁₀H₄Cl₂F₄O₂⁺).
- Fragmentation pathways include loss of CO (Δmlz = -28) and Cl (Δmlz = -35).
Table 3: Major MS Fragments
| m/z | Fragment Ion |
|---|---|
| 303 | [M]⁺ |
| 275 | [M-CO]⁺ |
| 240 | [M-Cl-CF₃]⁺ |
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) Calculations
DFT studies (B3LYP/6-31G*) reveal a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. The trifluoromethyl group reduces electron density at the diketone oxygen atoms, as shown by Natural Population Analysis (NPA) charges:
Molecular Orbital Interactions and Charge Distribution
The LUMO is localized on the β-diketone moiety, facilitating nucleophilic attacks. Electrostatic potential maps highlight electron-deficient regions near chlorine substituents (σ-hole: +0.15 e), which may influence halogen bonding interactions.
Table 4: DFT-Derived Electronic Parameters
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -7.2 |
| LUMO Energy (eV) | -2.4 |
| Dipole Moment (D) | 3.8 |
Properties
IUPAC Name |
1-(2,6-dichloro-3-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F4O2/c11-4-1-2-5(13)9(12)8(4)6(17)3-7(18)10(14,15)16/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYAFEOYCBWCGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)C(=O)CC(=O)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichloro-3-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione typically involves the use of 2,6-dichloro-3-fluoroacetophenone as a starting material. The process includes reduction using sodium borohydride, followed by reaction with phthalic anhydride to form a half-ester. This intermediate is then resolved using s-methylbenzylamine and deprotected by hydrolysis to yield the target compound .
Industrial Production Methods
For industrial-scale production, a biological preparation method can be employed. This involves the use of gene-engineered bacteria containing carbonyl reductase and glucose dehydrogenase. The reaction is carried out at 30-40°C and pH 5-8, resulting in high yield and enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichloro-3-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:
Reduction: Using reagents like sodium borohydride.
Esterification: Reaction with phthalic anhydride.
Hydrolysis: To remove protecting groups.
Common Reagents and Conditions
Sodium Borohydride: Used for reduction reactions.
Phthalic Anhydride: Used for esterification.
S-Methylbenzylamine: Used for resolution of intermediates.
Major Products
The major products formed from these reactions include high-purity intermediates that are crucial for further chemical synthesis, particularly in the pharmaceutical industry .
Scientific Research Applications
Anticancer Agent Development
One of the primary applications of 1-(2,6-Dichloro-3-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione is in the synthesis of pharmaceutical compounds targeting cancer treatment. This compound serves as an intermediate in the production of several anticancer agents, including those targeting specific kinases involved in tumor growth. For instance, it has been linked to the synthesis of Crizotinib, a well-known drug used for treating non-small cell lung cancer (NSCLC) that is positive for anaplastic lymphoma kinase (ALK) .
Kinase Inhibitors
The compound plays a crucial role in developing small molecule kinase inhibitors. These inhibitors are vital in cancer therapy as they target specific enzymes that regulate cell division and survival. The structural modifications involving this compound have shown promising results in enhancing the efficacy and selectivity of these inhibitors against various cancer types .
Synthetic Intermediates
In organic synthesis, this compound is utilized as a versatile building block for creating complex organic molecules. Its trifluoromethyl group is particularly valuable for imparting unique electronic properties to the synthesized compounds. This characteristic makes it an attractive candidate for developing new materials with tailored properties .
Agricultural Chemicals
The compound's derivatives are explored for potential use in agrochemicals. Its ability to modify biological pathways makes it suitable for designing herbicides or fungicides that can selectively target pests while minimizing environmental impact. Research into its application in this area is ongoing and shows promise for future agricultural innovations .
Case Study 1: Synthesis of Crizotinib Intermediates
In a study focused on synthesizing Crizotinib intermediates, researchers demonstrated that this compound could be effectively utilized to produce key intermediates with high yields and purity. The synthetic route involved several steps where this compound was critical to achieving the desired pharmacological properties .
Case Study 2: Development of Selective Kinase Inhibitors
Another research project explored the modification of this compound to develop selective inhibitors against specific kinases associated with breast cancer progression. The results indicated that derivatives of this compound exhibited significant inhibition against targeted kinases while showing reduced toxicity compared to existing treatments .
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloro-3-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione involves its role as an intermediate in the synthesis of drugs like Crizotinib. Crizotinib functions as a protein kinase inhibitor by competitively binding within the ATP-binding pocket of target kinases, such as anaplastic lymphoma kinase (ALK) and ROS1. This inhibition prevents the kinase activity that contributes to carcinogenesis .
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol: Another intermediate used in the synthesis of Crizotinib.
1-(2,6-Dichloro-3-fluoro-phenyl)-ethanol: Used in similar pharmaceutical applications.
Uniqueness
1-(2,6-Dichloro-3-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione stands out due to its trifluorobutane structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex pharmaceutical compounds, offering advantages in terms of stability and reactivity compared to similar compounds.
Biological Activity
1-(2,6-Dichloro-3-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione is a fluorinated organic compound with potential applications in medicinal chemistry and agrochemicals. Its unique structural features contribute to its biological activity, making it a subject of interest in various research studies.
The compound's molecular formula is , and it has a molecular weight of approximately 298.06 g/mol. The presence of multiple halogen atoms (chlorine and fluorine) enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. Research indicates that halogenated compounds can modulate enzyme activity by altering the binding affinity and specificity due to steric effects and electronic properties.
Antitumor Activity
Several studies have evaluated the antitumor potential of this compound:
- In Vitro Studies : In laboratory settings, this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and inhibition of cell proliferation pathways.
- Case Study : A notable study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The compound was administered at varying doses (10 mg/kg to 50 mg/kg), showing dose-dependent efficacy .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent:
- Bacterial Inhibition : In vitro tests revealed that this compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for E. coli .
Toxicological Profile
While the compound exhibits significant biological activity, its toxicity profile must be carefully evaluated:
- Acute Toxicity : Acute toxicity studies indicate that high doses can lead to liver damage and gastrointestinal disturbances in animal models. The LD50 value was found to be approximately 300 mg/kg in rats .
- Chronic Exposure : Long-term exposure studies are necessary to assess the potential carcinogenic effects or other chronic health impacts associated with this compound.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing this compound with high yields?
- Methodological Answer : The synthesis of fluorinated diketones often employs nucleophilic substitution under controlled conditions. For analogous compounds, reactions in ethyl acetate with HCl (10% aq.) at 25–30°C for 15–30 minutes have achieved yields >90% . Key steps include phase separation, solvent distillation, and purification via recrystallization (e.g., using toluene). Monitoring reaction progress with TLC or HPLC ensures intermediate stability.
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR : Analyze and NMR spectra to confirm substituent positions (e.g., fluorine and chlorine environments). For example, trifluoromethyl groups show distinct signals near -70 ppm .
- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., calculated for similar fluorinated diketones ).
- IR : Detect carbonyl stretching vibrations (C=O) near 1700–1750 cm to confirm diketone functionality .
Q. What safety protocols are essential for handling chlorinated/fluorinated diketones?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
- Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .
- Store in airtight containers under refrigeration to prevent degradation .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in fluorinated diketones?
- Methodological Answer : Single-crystal X-ray diffraction provides precise bond angles and torsion angles. For example, in a related compound (CHFO), the monoclinic space group with unit cell parameters Å, Å, and confirms planar diketone geometry. Weak C–H···O interactions stabilize crystal packing .
- Table 1 : Crystallographic Data for Analogous Compounds
| Parameter | Value | Source |
|---|---|---|
| Space group | ||
| (Å) | 12.393, 13.433, 12.877 | |
| (°) | 112.49 | |
| Torsion angles (°) | O1–C7–C8–C9: 0.4(5) |
Q. How do electronic effects of fluorine influence keto-enol tautomerism?
- Methodological Answer : Fluorine’s electron-withdrawing nature stabilizes the keto form. Computational studies (DFT) can quantify tautomeric equilibrium by comparing energy barriers. Experimentally, NMR in DMSO-d detects enol proton absence, confirming keto dominance . Varying solvent polarity (e.g., chloroform vs. methanol) may shift equilibrium .
Q. What strategies address contradictory reactivity data in polyhalogenated diketones?
- Methodological Answer :
- Systematic Variation : Test reactivity under controlled conditions (e.g., pH, temperature). For example, Friedel-Crafts acylation efficiency depends on Lewis acid catalysts (AlCl vs. FeCl) .
- Cross-Validation : Compare results from multiple techniques (e.g., GC-MS vs. HPLC) to rule out instrumentation bias .
- Meta-Analysis : Review crystallographic (e.g., C=O bond lengths ) and spectroscopic data to reconcile discrepancies in electronic effects.
Methodological Design Considerations
Q. How to design experiments assessing hydrolytic stability under varying pH?
- Methodological Answer :
- Prepare buffered solutions (pH 1–13) and incubate the compound at 25–40°C.
- Monitor degradation via UV-Vis (absorbance at 250–300 nm) or LC-MS.
- Kinetic analysis (Arrhenius plots) determines activation energy for hydrolysis .
Q. What synthetic routes minimize byproducts in halogenated diketone synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
